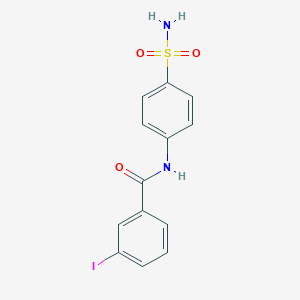![molecular formula C21H25N3O5S2 B411128 6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE](/img/structure/B411128.png)
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE is a synthetic organic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used as scaffolds in drug discovery
Méthodes De Préparation
The synthesis of 6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, drawing upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides . The reaction conditions often involve microwave irradiation to shorten reaction times and improve yields .
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of new derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the indole ring.
Applications De Recherche Scientifique
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: The compound’s potential therapeutic properties are being explored for developing new drugs, particularly in oncology and neurology.
Industry: It may be used in the development of new materials with specific properties, such as polymers and composites.
Mécanisme D'action
The mechanism of action of 6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE involves its interaction with specific molecular targets. For instance, indole derivatives have been shown to bind to proteins such as Bcl-2 and Mcl-1, inhibiting their activity and inducing apoptosis in cancer cells . The compound may exert its effects through hydrogen bonding, Van der Waals forces, and pi-pi interactions with these proteins .
Comparaison Avec Des Composés Similaires
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE can be compared with other indole derivatives, such as:
6,8-Bis-(4-methyl-1-piperidinyl)sulfonyl-benzo[cd]indol-2-one: This compound has similar structural features but different substituents, which may affect its reactivity and biological activity.
Indole-2-carboxamides: These compounds are known for their enzyme inhibitory properties and are used in various medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of piperidine-1-sulfonyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H25N3O5S2 |
|---|---|
Poids moléculaire |
463.6g/mol |
Nom IUPAC |
6,8-bis(piperidin-1-ylsulfonyl)-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C21H25N3O5S2/c25-21-16-9-7-8-15-17(30(26,27)23-10-3-1-4-11-23)14-18(20(22-21)19(15)16)31(28,29)24-12-5-2-6-13-24/h7-9,14H,1-6,10-13H2,(H,22,25) |
Clé InChI |
IKFQZWATIAAKLA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)N5CCCCC5 |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)N5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


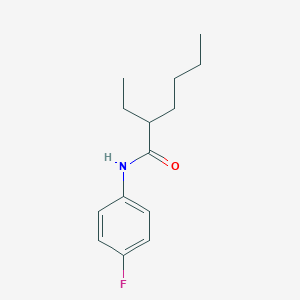
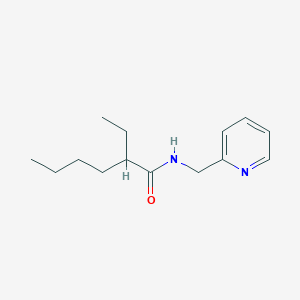
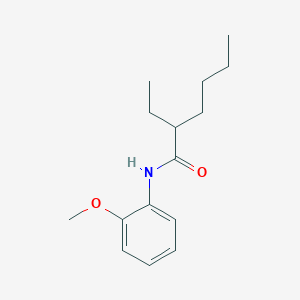
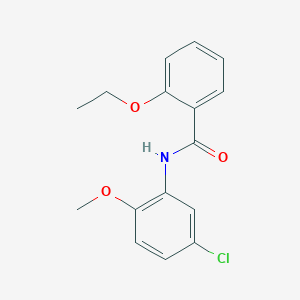
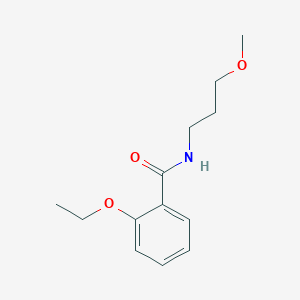
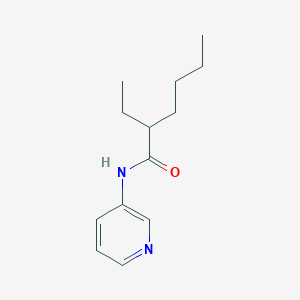
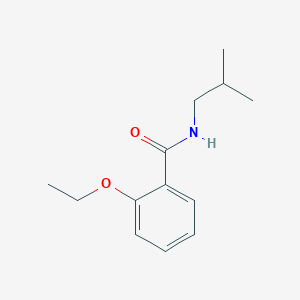
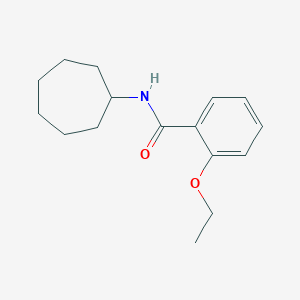
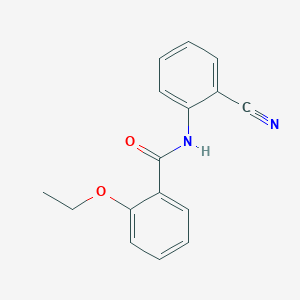
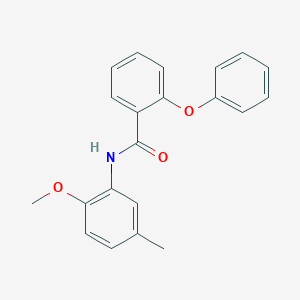
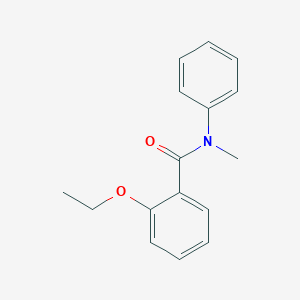
![2-[(3-Oxobenzo[b]thiophen-2-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B411066.png)
![4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B411067.png)
